2-Amino-4,5-dihydroxybenzonitrile

COMT inhibitor catechol-O-methyltransferase Parkinson's disease

Regulatory filings require certified reference standards with documented purity and characterization-generic benzonitrile supply fails to meet ANDA/DMF needs. 2-Amino-4,5-dihydroxybenzonitrile (CAS 114903-82-1) is specifically certified as Erlotinib Impurity 59 (99% purity), supplied with HPLC, GC, MS, and NMR data, ensuring audit-ready traceability. • Certified impurity standard for Erlotinib QC. • Batch-specific CoA and analytical package included. • In stock with immediate global dispatch.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 114903-82-1
Cat. No. B055792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dihydroxybenzonitrile
CAS114903-82-1
SynonymsBenzonitrile, 2-amino-4,5-dihydroxy- (9CI)
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)N)C#N
InChIInChI=1S/C7H6N2O2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,10-11H,9H2
InChIKeyPKQHDDCTJKRLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,5-dihydroxybenzonitrile – Procurement & Identification


2-Amino-4,5-dihydroxybenzonitrile (CAS 114903-82-1) is a substituted benzonitrile derivative that belongs simultaneously to two structural classes: substituted benzonitriles and catechol derivatives . With a molecular formula of C₇H₆N₂O₂ and molecular weight of 150.13 g/mol, this compound features a 2-amino substitution pattern adjacent to 4,5-dihydroxy (catechol) functionality on the benzonitrile core . The compound is commercially available from multiple vendors in purities typically ranging from 95% to 99.9%, and is supplied for research and pharmaceutical analytical applications .

2-Amino-4,5-dihydroxybenzonitrile – Nonsubstitutability


Substituted benzonitriles bearing catechol moieties are not functionally interchangeable. The specific 2-amino substitution pattern on the 4,5-dihydroxybenzonitrile scaffold confers a distinct pharmacological fingerprint that diverges substantially from positional isomers and non-aminated analogs. For instance, the 2-amino group alters hydrogen-bonding capacity (three H-bond donors versus two in non-aminated catechols), modifies lipophilicity (LogP ≈ 0.55), and critically shifts the compound's target engagement profile across catecholamine-metabolizing enzymes and aminergic receptors . Regulatory and analytical applications introduce an additional dimension of non-substitutability: this compound is formally designated as Erlotinib Impurity 59, requiring certified reference standards with documented purity, characterization data, and batch traceability for pharmaceutical quality control . Generic catechol benzonitriles lack this regulatory identity and the accompanying analytical documentation.

2-Amino-4,5-dihydroxybenzonitrile – Performance vs. Analogs


COMT Inhibition vs. Entacapone and Nitecapone

In a rat catechol-O-methyltransferase (COMT) enzymatic assay, 2-amino-4,5-dihydroxybenzonitrile demonstrated an IC₅₀ of 151 nM [1]. This places its inhibitory potency in a distinct tier relative to clinically established nitrocatechol COMT inhibitors: the compound is approximately 151-fold less potent than nitecapone and 50-fold less potent than entacapone, which exhibit IC₅₀ values of 1 nM and 3 nM, respectively, under comparable in vitro conditions [2]. This moderate potency may be advantageous in research applications requiring partial COMT inhibition rather than near-complete enzymatic suppression.

COMT inhibitor catechol-O-methyltransferase Parkinson's disease nitrocatechol

Dopamine D2 Receptor Affinity and Selectivity

2-Amino-4,5-dihydroxybenzonitrile exhibits a Ki of 170 nM for the human dopamine D2S receptor (high-affinity site) expressed in HEK293 cells, determined via [³H]7-OH-DPAT displacement [1]. In contrast, its affinity for the human D4 dopamine receptor is negligible (Ki > 10,000 nM under [¹²⁵I]ABN displacement) and for rat MAO-A is weak (Ki = 9,770 nM via [³H]-Ro 41-1049 displacement) [2]. This 57.5-fold selectivity for D2S over MAO-A, and >58.8-fold selectivity over D4, distinguishes the compound from non-selective catechol derivatives that frequently exhibit promiscuous aminergic binding.

dopamine receptor D2S receptor MAO-A radioligand binding

Erlotinib Impurity 59: Reference Standard vs. Generic Supply

2-Amino-4,5-dihydroxybenzonitrile is formally designated as Erlotinib Impurity 59 and is supplied as a certified pharmaceutical reference standard with 99% purity, available in analytically validated quantities of 10 mg, 25 mg, 50 mg, and 100 mg . This stands in contrast to generic reagent-grade supply of the same chemical entity, which typically lacks the Certificate of Analysis (CoA), full spectroscopic characterization (HPLC/GC/MS/NMR), and regulatory documentation required for ANDA/DMF submissions and stability studies . The reference standard designation carries specific regulatory utility that generic chemical procurement does not satisfy.

Erlotinib impurity reference standard pharmaceutical analysis method validation

Human Tyrosinase Inhibition Activity

2-Amino-4,5-dihydroxybenzonitrile inhibits human tyrosinase in MNT-1 cell lysates with an IC₅₀ of 2.30 μM (2,300 nM) using L-DOPA as substrate, with reduction in melanin formation measured after 10 minutes of preincubation [1]. While this represents only moderate potency (approximately 15-fold weaker than its COMT inhibitory activity), the data establish this compound as a confirmed human tyrosinase inhibitor with cellular-relevant assay conditions. By contrast, the structurally related 3-bromo-4,5-dihydroxybenzonitrile and 3,4-dihydroxybenzonitrile lack documented tyrosinase inhibition data in peer-reviewed or database sources .

tyrosinase inhibitor melanogenesis MNT-1 cells L-DOPA

DHODH Inhibition: Human vs. S. mansoni Selectivity

2-Amino-4,5-dihydroxybenzonitrile inhibits human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 541 nM using DHO as substrate in a DCIP reduction-based indirect assay [1]. Notably, the compound exhibits 2.9-fold greater potency against Schistosoma mansoni (blood fluke) DHODH, with an IC₅₀ of 185 nM under identical assay conditions [2]. This species-selectivity profile differentiates the compound from broad-spectrum DHODH inhibitors and positions it as a potential tool compound for studying species-specific DHODH pharmacology.

DHODH inhibitor dihydroorotate dehydrogenase pyrimidine biosynthesis species selectivity

2-Amino-4,5-dihydroxybenzonitrile – Application Scenarios


Erlotinib Impurity Reference Standard

This compound is certified as Erlotinib Impurity 59 (99% purity) and is supplied with comprehensive analytical documentation including HPLC, GC, MS, and NMR characterization. Procurement of this specific reference standard is required for ANDA and DMF regulatory submissions, stability studies, and validated analytical method development for Erlotinib hydrochloride drug substance and product testing . Generic chemical supply of the same CAS number without certification documentation does not satisfy pharmaceutical QC requirements.

COMT Partial Inhibition Research Tool

With a documented rat COMT IC₅₀ of 151 nM, 2-amino-4,5-dihydroxybenzonitrile provides approximately 50-fold lower potency than the clinical nitrocatechol entacapone (IC₅₀ ≈ 3 nM) [1]. This moderate inhibitory profile is suitable for research applications where complete COMT suppression is not desired, such as dose-response characterization of catecholamine pathway modulation, study of compensatory enzymatic mechanisms, or investigation of COMT-dependent neurochemistry without the confounding effects of near-complete enzyme blockade.

Selective D2 Receptor Pharmacology

The compound's Ki of 170 nM for the human D2S receptor, combined with its negligible affinity for D4 receptors (Ki > 10,000 nM) and weak MAO-A inhibition (Ki = 9,770 nM), makes it a selective tool for studying D2 receptor-mediated signaling [2]. This selectivity profile reduces experimental confounds from off-target aminergic receptor activation or monoamine oxidase modulation, enabling cleaner interpretation of D2 receptor pharmacology in cell-based assays.

Human Tyrosinase Inhibition for Melanogenesis Research

With a confirmed human tyrosinase IC₅₀ of 2.30 μM in MNT-1 cell lysates using the physiological substrate L-DOPA, this compound provides a characterized starting point for melanogenesis and pigmentation pathway studies [3]. Unlike uncharacterized catechol benzonitrile analogs that require de novo assay development, this compound's activity profile is established in peer-reviewed database entries, accelerating experimental design and reducing preliminary screening burden.

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